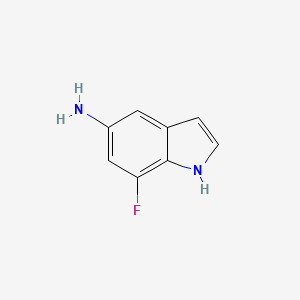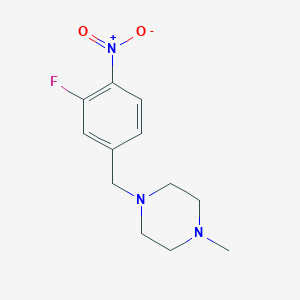
1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine
Übersicht
Beschreibung
“1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of a related compound, “1-(3-Fluoro-4-nitrobenzyl)pyrrolidine”, has been analyzed . It has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “1-(3-Fluoro-4-nitrobenzyl)pyrrolidine”, have been analyzed . It has a molecular weight of 224.23 g/mol, and its computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Derivatives Synthesis : Nitrogen-containing heterocycles have been synthesized using derivatives similar to 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine. These reactions often involve dimethylformamide and potassium carbonate, leading to products like N,N'-bis(4-methylamino-3-nitrobenzyl)urea. Such compounds have potential applications in medicinal chemistry and drug development (Harutyunyan, 2016).
Schiff Base Synthesis : Schiff bases, with potential biological activities, have been synthesized using 1-amino-4-methylpiperazine and various aromatic aldehydes. The structures of these synthesized compounds were elucidated using techniques like FTIR, LC-MS, and NMR, indicating their potential for further pharmaceutical research (Ay, 2016).
Radiopharmaceuticals : The synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, was described for use in radiopharmaceuticals. This compound, prepared using a module-assisted two-step one-pot procedure, could have applications in medical imaging and diagnostics (Mäding et al., 2006).
Electrospray-Active Derivatization Reagents : Derivatization reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine have been developed for the LC-ESI-MS determination of steroids with a hydroxy group. These compounds significantly enhance the sensitivity of detection for steroids, which can be instrumental in biochemical and pharmaceutical research (Nishio et al., 2007).
Rate Limiting Proton Transfer in Synthesis : Research on the SNAr reaction between 4-fluoronitrobenzene and 1-methylpiperazine in acetonitrile, which is an early synthetic step in the synthesis of adavosertib (AZD1775), revealed insights into the kinetics of this reaction. Understanding the kinetics of such reactions is crucial for the efficient synthesis of complex pharmaceuticals (Ashworth et al., 2021).
Antioxidant Studies : Copper (II) and cobalt (III) macroacyclic Schiff-base complexes containing homopiperazine moiety were synthesized and evaluated for their antioxidant activities. Such studies are significant for the development of compounds with potential therapeutic benefits (Keypour et al., 2020).
Antimicrobial Activity : Novel compounds synthesized from 1-amino-4-methylpiperazine were tested for their antimicrobial activities. These studies contribute to the ongoing search for new and effective antimicrobial agents (Yolal et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-12(16(17)18)11(13)8-10/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYQGRFKCJRQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


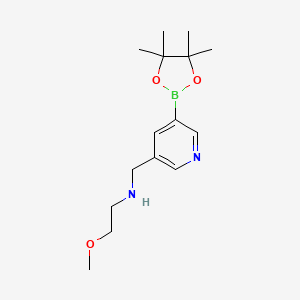
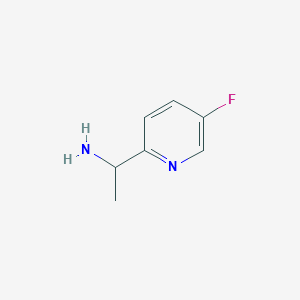
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
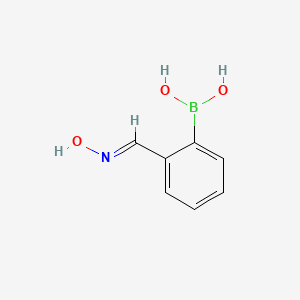

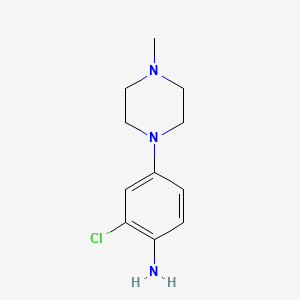
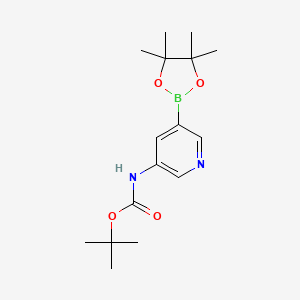
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
